molecular formula C24H22ClN3O5 B12130170 2-chloro-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

2-chloro-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

Cat. No.: B12130170
M. Wt: 467.9 g/mol
InChI Key: OGZSNYGQNCOVLY-UHFFFAOYSA-N
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Description

2-chloro-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, a benzamide moiety, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Benzamide Moiety: The final step involves the coupling of the quinazolinone derivative with a benzoyl chloride derivative under basic conditions to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of new derivatives with substituted nucleophiles.

Scientific Research Applications

    Medicinal Chemistry: The compound is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Pharmacology: It is studied for its potential as an anti-inflammatory and analgesic agent, targeting pathways involved in inflammation and pain.

    Biological Research: The compound is used as a tool to study the biological functions of quinazolinone derivatives and their interactions with various biomolecules.

    Industrial Applications: It may have applications in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.

    Receptor Binding: It may bind to specific receptors on the cell surface, modulating signaling pathways involved in cell growth and differentiation.

    Pathway Modulation: The compound can modulate pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide: Similar structure but with an acetamide moiety instead of benzamide.

    2-chloro-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]propionamide: Similar structure but with a propionamide moiety.

Uniqueness

The uniqueness of 2-chloro-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethoxyphenyl group enhances its potential interactions with biological targets, while the benzamide moiety provides additional sites for chemical modifications and interactions.

Properties

Molecular Formula

C24H22ClN3O5

Molecular Weight

467.9 g/mol

IUPAC Name

2-chloro-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-2-yl]benzamide

InChI

InChI=1S/C24H22ClN3O5/c1-31-20-10-14(11-21(32-2)22(20)33-3)13-8-18-16(19(29)9-13)12-26-24(27-18)28-23(30)15-6-4-5-7-17(15)25/h4-7,10-13H,8-9H2,1-3H3,(H,26,27,28,30)

InChI Key

OGZSNYGQNCOVLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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